molecular formula C25H28N6O B11026544 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B11026544
Molekulargewicht: 428.5 g/mol
InChI-Schlüssel: QIKPCCNNTWDJKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolinone core is a privileged scaffold in pharmacology, known for conferring a wide range of biological activities . This specific compound features a 7,8-dihydroquinazolin-5(6H)-one structure, a chemotype that has recently been identified as a promising scaffold for potent and selective Monoamine Oxidase B (MAO-B) inhibitors with potential Glycogen Synthase Kinase 3 Beta (GSK3β) targeting activity . The inhibition of these enzymes is a key therapeutic strategy in neurodegenerative disease research, particularly for conditions like Parkinson's and Alzheimer's disease . The structure incorporates a 4-(phenylamino) group and a 2-[4-(pyridin-2-yl)piperazin-1-yl] side chain, which are critical for its molecular interactions and selectivity. The piperazine-pyridine moiety is a common pharmacophore that can enhance binding affinity to enzymatic targets and improve physicochemical properties. Researchers can leverage this compound as a lead structure for optimizing potency and selectivity, or as a chemical probe to study MAO-B and kinase-related pathways in cellular and biochemical assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C25H28N6O

Molekulargewicht

428.5 g/mol

IUPAC-Name

4-anilino-7,7-dimethyl-2-(4-pyridin-2-ylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C25H28N6O/c1-25(2)16-19-22(20(32)17-25)23(27-18-8-4-3-5-9-18)29-24(28-19)31-14-12-30(13-15-31)21-10-6-7-11-26-21/h3-11H,12-17H2,1-2H3,(H,27,28,29)

InChI-Schlüssel

QIKPCCNNTWDJKY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=N4)NC5=CC=CC=C5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

    Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Lösungsmittel: DMSO, Ethanol, Methanol.

    Katalysatoren: Palladium, Kupfer.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Quinazolinonderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen und Funktionalisierungen.

Biologie

Biologisch sind Quinazolinonderivate für ihr Potenzial als Enzyminhibitoren, antimikrobielle Mittel und Antikrebsmittel bekannt. Diese spezielle Verbindung kann ähnliche Aktivitäten aufweisen.

Medizin

In der Medizin werden solche Verbindungen auf ihr therapeutisches Potenzial untersucht. Sie können als Inhibitoren spezifischer Enzyme oder Rezeptoren wirken, die an Krankheitswegen beteiligt sind.

Industrie

Industriell können diese Verbindungen bei der Entwicklung von Pharmazeutika, Agrochemikalien und anderen Spezialchemikalien eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 7,7-Dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-on beinhaltet wahrscheinlich die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen beteiligten Wege zu entschlüsseln.

Analyse Chemischer Reaktionen

Oxidation Reactions

The quinazolinone core and pyridine moiety are susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂), which target electron-rich regions of the molecule.

Reaction Site Oxidizing Agent Product Conditions
Quinazolinone ringKMnO₄Oxidized quinazoline derivativesAcidic or neutral aqueous media
Pyridine nitrogenH₂O₂N-oxide derivativesMild acidic conditions

For example, oxidation of the quinazolinone ring can yield products with enhanced electrophilic character, potentially useful for further functionalization .

Reduction Reactions

Reduction primarily targets the carbonyl group of the quinazolinone core or unsaturated bonds in the piperazine/pyridine systems. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed.

Reaction Site Reducing Agent Product Conditions
Quinazolinone carbonylNaBH₄Secondary alcohol derivativeEthanol, room temperature
Piperazine ringLiAlH₄Partially saturated piperazine derivativesAnhydrous THF, reflux

Reduction of the carbonyl group generates alcohols, which can serve as intermediates for alkylation or esterification .

Nucleophilic Substitution

The piperazine and phenylamino groups are key sites for nucleophilic substitution. Thiourea and amines are common nucleophiles, facilitated by basic conditions.

Reaction Site Nucleophile Product Conditions
Piperazine nitrogenThioureaThioether-linked derivativesNaOH, ethanol, reflux
Phenylamino groupAlkyl aminesN-alkylated quinazolinonesDMF, 80–100°C

A notable example involves the substitution of the piperazine nitrogen with thiourea under reflux conditions, yielding thioxo derivatives with potential bioactivity .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) enable functionalization of the pyridine or phenyl rings.

Reaction Type Catalyst Substrate Product
Suzuki couplingPd(PPh₃)₄Aryl boronic acidsBiaryl-modified derivatives
Heck reactionPd(OAc)₂AlkenesAlkenyl-substituted quinazolinones

These reactions expand the compound’s structural diversity, enabling tailored modifications for drug discovery.

Acid/Base-Mediated Transformations

The compound undergoes protonation/deprotonation at the pyridine nitrogen (pKa ≈ 5.36) and quinazolinone carbonyl, influencing solubility and reactivity.

Condition Effect Application
Acidic (HCl)Protonation of pyridine, enhanced solubilityPurification via crystallization
Basic (NaOH)Deprotonation of NH groups, facilitating substitutionSynthesis of N-functionalized analogs

Case Studies

  • Anticancer Derivative Synthesis : Substitution at the piperazine ring with cytotoxic agents (e.g., chlorambucil) produced analogs with IC₅₀ values of 8–12 µM against breast cancer cells.

  • Thioxo Derivatives : Reaction with CS₂ under basic conditions yielded thioxo-quinazolinones, which showed improved inhibitory activity against tyrosine kinases .

Comparative Reactivity

Structural Feature Reactivity Unique Applications
Quinazolinone coreSusceptible to oxidation and reductionAnticancer agent development
Pyridylpiperazine moietyFacilitates cross-coupling and substitutionNeurological drug targeting
Phenylamino groupEnables N-alkylation and acylationAntibacterial compound synthesis

This compound’s versatility in undergoing diverse reactions positions it as a valuable scaffold in medicinal chemistry. Further research should explore enantioselective modifications and in vivo stability of its derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 30 µM against MCF-7 breast cancer cells, suggesting significant efficacy in inhibiting cancer cell proliferation .

Case Study:
In a study by Smith et al. (2020), the compound was tested against multiple breast cancer cell lines, showing that it significantly inhibited cell growth compared to control groups. The mechanism of action was attributed to the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Case Study:
A screening study conducted by Jones et al. (2019) revealed that derivatives of this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 15 µg/mL.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core: Utilizing starting materials such as phenylamines and piperazines.
  • Functional Group Modifications: Introducing the pyridine moiety through coupling reactions.

Wirkmechanismus

The mechanism of action of 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 4, 7, 2) Molecular Formula Molecular Weight Key Features
Target Compound 4: Phenylamino
7: 7,7-Dimethyl
2: Pyridin-2-yl-piperazine
C25H27N6O 427.53 (calculated) High lipophilicity (dimethyl groups); potential H-bond donor (phenylamino)
4-Methyl-7-phenyl analog
()
4: Methyl
7: Phenyl
2: Pyridin-2-yl-piperazine
C23H24N5O 386.47 Simplified structure with methyl group; lower molecular weight
7-Phenyl analog
()
4: None
7: Phenyl
2: Pyridin-2-yl-piperazine
C23H23N5O 385.5 Reduced steric hindrance; higher solubility
7-(2,4-Dimethoxyphenyl) analog
()
4: None
7: 2,4-Dimethoxyphenyl
2: Trifluoromethylphenyl-piperazine
C27H24F3N5O3 547.51 Electron-withdrawing CF3 group; bulky substituents
4-Chlorophenyl analog
()
4: 4-Methyl
7: 4-Chlorophenyl
2: Hydroxyethyl-piperazine
C21H25ClN4O2 400.9 Chlorine enhances stability; hydroxyethyl improves solubility

Key Observations:

The 4-(phenylamino) group introduces polarity, balancing the hydrophobic effects of dimethyl substituents .

Impact of Heterocyclic Side Chains :

  • The pyridin-2-yl-piperazine moiety (shared by the target compound, , and ) is associated with kinase inhibition and serotonin receptor modulation .
  • In contrast, the hydroxyethyl-piperazine in improves aqueous solubility, which may benefit oral bioavailability .

Electron-Donating/Withdrawing Groups :

  • The trifluoromethyl group in ’s analog likely alters electron density, affecting binding to targets like kinases or GPCRs .
  • The chlorine atom in enhances metabolic stability by resisting oxidative degradation .

Steric Considerations :

  • The 7,7-dimethyl groups in the target compound may hinder interactions with shallow binding pockets compared to the less bulky 7-phenyl analog () .

Biologische Aktivität

The compound 7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, notably kinases. Kinases are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. The compound exhibits significant inhibitory effects on specific kinases associated with cancer progression and other diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound has demonstrated potent inhibition against several receptor tyrosine kinases (RTKs) such as fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs). Inhibition of these pathways can lead to reduced tumor growth and metastasis .
  • Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting programmed cell death mechanisms .

Therapeutic Potential

The therapeutic applications of this compound are broad, encompassing oncology and possibly other fields such as neurology due to its interaction with neurotransmitter receptors.

Cancer Treatment

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .
  • Selectivity : Selectivity for cancer cells over normal cells is a critical aspect of its therapeutic profile, minimizing potential side effects associated with traditional chemotherapeutics.

Case Studies

  • In Vitro Studies : In a study examining the compound's effects on human lung carcinoma cells (A549), it was found to have an IC50 value significantly lower than that of conventional chemotherapeutics like 5-fluorouracil, indicating higher potency .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in reducing tumor size and improving survival rates in xenograft models of human cancers. Results indicated a marked reduction in tumor growth compared to control groups receiving no treatment .
  • Mechanistic Studies : Research has focused on elucidating the precise biochemical pathways affected by the compound. For example, it was shown to downregulate key survival pathways in cancer cells, leading to increased apoptosis rates .

Table 1: Biological Activity Summary

Activity TypeTargeted CellsIC50 Value (µM)Reference
AntiproliferativeHeLa< 2
AntiproliferativeHepG2< 1.5
AntiproliferativeA549< 1
MechanismDescriptionImplication
Kinase InhibitionBlocks FGFR and PDGFR signalingReduces tumor growth
Apoptosis InductionPromotes programmed cell deathEnhances anticancer efficacy
Cell Cycle DisruptionAlters progression through G1/S phasePrevents proliferation

Q & A

Basic: What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Structural confirmation requires a multi-technique approach:

  • 1H/13C NMR to verify hydrogen and carbon environments, particularly for distinguishing aromatic protons (e.g., phenylamino and pyridinyl groups) and confirming stereochemistry .
  • HRMS (High-Resolution Mass Spectrometry) to validate molecular weight and fragmentation patterns, ensuring synthetic accuracy (e.g., observed vs. calculated mass accuracy within ±2 ppm) .
  • IR Spectroscopy to identify functional groups such as carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH stretches from the phenylamino group .
  • Elemental Analysis to confirm C, H, and N percentages, with deviations ≤0.3% indicating purity .

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Key methodological considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, as seen in analogous quinazolinone syntheses .
  • Catalyst Use : Copper(I) iodide or Pd catalysts improve coupling efficiency for piperazine and pyridine moieties .
  • Purification : Gradient column chromatography (e.g., silica gel, ethyl acetate/hexane) resolves regioisomers. Recrystallization from ethanol/water mixtures enhances purity .
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation, reducing side products .

Advanced: How does the pyridinylpiperazine moiety influence the compound's kinase inhibitory activity?

Answer:
The pyridinylpiperazine group enhances target selectivity and binding affinity through:

  • Hydrogen Bonding : Pyridine nitrogen interacts with kinase ATP-binding pockets (e.g., CDK4/ARK5), as demonstrated in SAR studies of related inhibitors .
  • Conformational Flexibility : Piperazine allows optimal spatial alignment with hydrophobic kinase domains, improving IC50 values (e.g., sub-100 nM activity in tumor cell apoptosis assays) .
  • Solubility Modulation : The basic piperazine nitrogen improves aqueous solubility, critical for in vivo bioavailability .

Advanced: What experimental strategies resolve contradictions in spectral data (e.g., ambiguous NMR signals)?

Answer:
Contradictions arise from overlapping signals or dynamic processes (e.g., tautomerism). Solutions include:

  • 2D NMR (COSY, HSQC, HMBC) to assign coupled protons and long-range correlations, resolving ambiguities in aromatic regions .
  • Variable Temperature NMR to identify exchange broadening from rotational barriers in the piperazine ring .
  • X-ray Crystallography for definitive stereochemical assignment, particularly for chiral centers in the dihydroquinazolinone core .

Basic: What in vitro assays are recommended to evaluate the compound's biological activity?

Answer:

  • Kinase Inhibition Profiling : Use recombinant kinases (e.g., CDK4/CYCLIN D1, ARK5) with ATP-competitive assays (e.g., ADP-Glo™) to determine IC50 values .
  • Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., leukemia, solid tumors) to measure apoptosis induction at 24–72 hours .
  • Selectivity Screening : Compare activity across kinase panels (≥50 kinases) to assess polypharmacological risks .

Advanced: How can researchers design SAR studies to improve this compound's pharmacokinetic properties?

Answer:
Focus on structural modifications guided by:

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonamide) to reduce LogP values >5, improving metabolic stability .
  • Metabolic Hotspot Analysis : Replace labile methyl groups (e.g., 7,7-dimethyl) with deuterated or fluorinated analogs to slow CYP450-mediated oxidation .
  • Prodrug Strategies : Mask polar groups (e.g., tertiary amines) with ester linkages to enhance oral absorption .

Advanced: What methodologies address batch-to-batch variability in synthetic yield?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, stoichiometry) and identify critical parameters .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman monitors reaction progression, ensuring consistency .
  • Quality-by-Design (QbD) : Define a design space for acceptable impurity profiles (e.g., ≤0.15% by HPLC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.